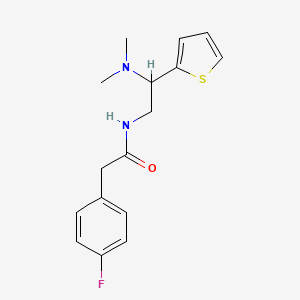

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c1-19(2)14(15-4-3-9-21-15)11-18-16(20)10-12-5-7-13(17)8-6-12/h3-9,14H,10-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPBCJFJLSVXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Intermediate: The initial step may involve the reaction of 2-(thiophen-2-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate compound.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. This may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Bromophenyl and thiophen-2-yl substituents.

- Key Differences: Replaces the target compound’s 4-fluorophenyl and dimethylamino groups with bromophenyl.

- Properties : Thiophene enhances π-π stacking, while bromine increases molecular weight (296.18 g/mol) and lipophilicity. Reported to exhibit antimycobacterial activity, suggesting thiophene-containing acetamides may have bioactivity .

2-(4-Fluorophenyl)-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxoacetamide (3g)

- Structure: 4-Fluorophenyl and triazinyl-dimethylamino groups.

- Key Differences : Triazinyl core replaces the ethyl backbone, altering electronic properties.

- Properties : Molecular weight 321.31 g/mol. The triazine ring may improve thermal stability and hydrogen-bonding capacity, relevant for drug design .

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

- Structure: Propyl chain with dimethylaminophenyl and 4-fluorophenyl groups.

- Key Differences : Propyl chain vs. ethyl in the target; lacks thiophene.

- Properties : Molecular weight 314.40 g/mol. The extended alkyl chain may enhance membrane permeability but reduce solubility compared to the target compound .

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

Functional Group Analysis

Thiophene vs. Other Heterocycles

- Replacement with furan (e.g., AR-189 in ) or triazine () alters electronic properties and binding interactions.

Fluorophenyl vs. Halogenated Substituents

- The 4-fluorophenyl group in the target compound enhances metabolic stability and electronegativity.

- Bromophenyl () increases lipophilicity but may reduce bioavailability, while chlorophenyl () introduces stronger electron-withdrawing effects.

Dimethylamino Group

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Thiophene-Containing Analogues : and highlight antimycobacterial activity in thiophene-based acetamides, suggesting the target compound could be explored for similar applications.

- Fluorophenyl Stability : The 4-fluorophenyl group’s prevalence in pharmaceuticals (e.g., ’s 1c) underscores its role in enhancing metabolic resistance and target binding.

- Dimethylamino Flexibility: The dimethylamino group in the target and ’s compound may improve solubility, though steric effects from the ethyl-thiophene moiety could modulate receptor affinity.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of acetamides, characterized by its unique structure which includes:

- A dimethylamino group

- A thiophene ring

- A fluorophenyl group

The IUPAC name for the compound is N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-fluorophenyl)acetamide. Its molecular formula is , and it has various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉FN₂OS |

| Molecular Weight | 304.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, affecting signaling pathways related to inflammation and pain.

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. Studies have shown that these compounds can modulate pain pathways, potentially providing therapeutic benefits for conditions like arthritis or neuropathic pain.

Case Study Example : A study involving a related compound demonstrated a reduction in pain response in animal models, suggesting similar potential for the target compound.

Table 2: Biological Activity Data

| Study Reference | Activity Type | Model Used | Result |

|---|---|---|---|

| Antinociceptive | Rodent model | Significant pain reduction observed | |

| Anti-inflammatory | In vitro assays | Inhibition of pro-inflammatory cytokines |

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide to evaluate their biological properties. For instance, modifications in the fluorophenyl group have been shown to enhance receptor affinity and metabolic stability.

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the fluorine atom may enhance biological activity due to increased lipophilicity and altered binding characteristics.

Table 3: Comparison with Analog Compounds

| Compound Name | Activity Level | Key Differences |

|---|---|---|

| N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-chlorophenyl)acetamide | Moderate | Chlorine instead of fluorine |

| N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(4-bromophenyl)acetamide | Low | Bromine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.